molecular formula C19H14ClF2N3S B4369603 1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4369603
M. Wt: 389.8 g/mol
InChI Key: AEOKLFILPCXCJI-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine is an organic compound belonging to the pyrazolopyridine family It is distinguished by its multifaceted structure which includes a 2-chlorobenzyl group, a difluoromethyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of this compound typically involves multiple steps starting from readily available precursors. The common approach is as follows:

  • Step 1 Formation of the Pyrazolo[3,4-b]pyridine Core: The core structure is synthesized through a condensation reaction between appropriate pyridine and pyrazole derivatives under acidic conditions.

  • Step 2 Substituent Introduction: The chlorobenzyl, difluoromethyl, and thienyl groups are introduced via nucleophilic substitution reactions. These steps often require the use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves high-temperature and high-pressure conditions, with careful control of reaction times to prevent decomposition or unwanted side reactions. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: It can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), typically resulting in the formation of alcohols.

  • Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced with other nucleophiles (e.g., amines, thiols) using conditions like reflux with nucleophilic reagents.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: KMnO4, CrO3

  • Reducing Agents: LiAlH4, NaBH4

  • Bases: NaH, K2CO3

Major Products

  • Oxidation Products: Ketones, carboxylic acids

  • Reduction Products: Alcohols

  • Substitution Products: Amines, thiols

Scientific Research Applications

Chemistry

This compound is utilized as a key intermediate in the synthesis of more complex molecules. Its unique structural features allow it to act as a versatile building block in organic synthesis.

Biology

Researchers study its biological activity, particularly its potential as an enzyme inhibitor. It has shown promise in inhibiting certain protein kinases, making it a candidate for anti-cancer drugs.

Medicine

In the pharmaceutical industry, this compound is explored for its therapeutic properties

Industry

In agrochemicals, it is evaluated for its efficacy as a pesticide due to its ability to disrupt specific biological pathways in pests.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of the enzyme, blocking its activity. This inhibition can lead to the disruption of key signaling pathways involved in cell growth and survival, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-4-methyl-3-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

  • 1-(2-bromobenzyl)-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

Compared to similar compounds, 1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine exhibits enhanced stability and specificity in its biological activity. The presence of the difluoromethyl group is particularly significant, as it contributes to better metabolic stability and improved pharmacokinetic properties.

There you have it—a deep dive into the fascinating world of this compound!

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(difluoromethyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3S/c1-11-17-13(18(21)22)9-15(16-7-4-8-26-16)23-19(17)25(24-11)10-12-5-2-3-6-14(12)20/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOKLFILPCXCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)F)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
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1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
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1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

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